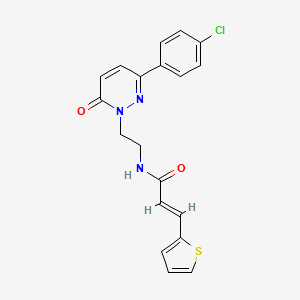

(E)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2S/c20-15-5-3-14(4-6-15)17-8-10-19(25)23(22-17)12-11-21-18(24)9-7-16-2-1-13-26-16/h1-10,13H,11-12H2,(H,21,24)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOCKAHQCIMZND-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest due to its potential biological activities. This compound, with a molecular formula of and a molecular weight of 443.9 g/mol, features a complex structure that allows it to interact with various biological targets.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes:

- A pyridazine ring, which is known for its role in various pharmacological activities.

- A thiophene moiety, contributing to its chemical reactivity and potential biological interactions.

- A 4-chlorophenyl substituent that may influence the compound's activity against specific biological targets.

The biological activity of (E)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide is primarily attributed to its ability to inhibit certain enzymes and receptors involved in disease pathways. Research indicates that the compound may act as an inhibitor for various targets, including:

- Monoamine Oxidase (MAO) : Studies have shown that similar pyridazine derivatives exhibit inhibitory effects on MAO-B, which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease .

- Cholinesterases : The compound may also exhibit activity against cholinesterase enzymes, which are crucial in the management of Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that (E)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide possesses notable inhibitory effects against target enzymes. For instance:

- IC50 Values : Specific IC50 values for related compounds indicate promising potency in inhibiting MAO-B, with values reported as low as 0.0051 µM for structurally similar compounds .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the core structure significantly influence biological activity. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances binding affinity and inhibitory potency against MAO enzymes .

- Pyridazine Modifications : Variations in the pyridazine ring also affect the compound's interaction with biological targets, suggesting that further optimization could yield more potent derivatives .

Case Studies

Recent research has highlighted several case studies involving compounds similar to (E)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide:

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, including:

- Anticancer Properties: Studies have shown that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines. For instance, compounds derived from pyridazine have demonstrated anti-proliferative activity against human cancer cell lines such as breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) .

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 12.5 |

| PC-3 | 15.0 |

| HCT-116 | 10.0 |

- Kinase Inhibition: The compound's structure suggests potential inhibitory effects on kinases involved in cancer signaling pathways. For example, related compounds have shown low micromolar activity against kinases like AKT2/PKBβ, which is crucial in glioma malignancy .

Therapeutic Applications

The potential therapeutic applications of (E)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide include:

- Cancer Therapy: Due to its ability to inhibit cell proliferation and target specific kinases, it may serve as a candidate for developing new anticancer agents.

- Neurodegenerative Disorders: Given its structural similarity to known MAO-B inhibitors, it could be explored for applications in treating diseases like Parkinson's .

Case Studies

Several studies have evaluated the efficacy of similar compounds:

- A study on pyrano[2,3-c]pyrazoles showed promising results against glioblastoma cell lines, indicating that modifications on the pyridazine core can enhance anticancer activity .

- Another investigation highlighted the importance of substituent groups on the pyridazine structure, demonstrating that variations significantly affect biological activity and selectivity for cancer cells over normal cells .

Comparison with Similar Compounds

Core Heterocyclic Systems

Key Observations :

- The pyridazinone core in the target compound differs from the imidazo[4,5-b]pyridine () and triazole-thione () systems.

- The thiophen-2-yl acrylamide group is shared with compound 5112 (), but the latter incorporates a nitrobenzylidene group, which enhances electron-withdrawing properties and may influence reactivity or target affinity .

Pharmacological and Physicochemical Properties

Electronic and Steric Effects

- The 4-chlorophenyl group in the target compound provides moderate hydrophobicity and steric bulk, similar to the 6-chlorophenyl substituent in ’s compound.

- The thiophen-2-yl moiety in both the target compound and ’s 5112 contributes π-π stacking interactions, but the nitro group in 5112 may enhance binding to nitroreductase-active targets .

Crystallographic and Conformational Insights

- Compounds with similar complexity (e.g., ’s triazole-thione) rely on hydrogen-bonding networks (N–H···O/S) for stability, suggesting the target compound’s acrylamide NH may participate in analogous interactions .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing (E)-N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(thiophen-2-yl)acrylamide?

The synthesis involves multi-step reactions, including coupling of pyridazinone and thiophene-acrylamide precursors. Key steps include:

- Amide bond formation : Reacting 3-(thiophen-2-yl)acryloyl chloride with a pyridazinone-ethylamine intermediate under inert conditions (argon/nitrogen) to prevent hydrolysis .

- Cyclization : Using palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to integrate the 4-chlorophenyl group .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Optimization Strategies :

- Temperature control : Maintain 0–5°C during acyl chloride reactions to minimize side products .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) for amidation to enhance reaction efficiency .

- Catalyst loading : 2–5 mol% palladium for Suzuki-Miyaura couplings to balance cost and yield .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Core Techniques :

- ¹H/¹³C NMR : Confirm regiochemistry of the pyridazinone ring and acrylamide geometry (E/Z configuration) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₁₇ClN₄O₂S) and detect isotopic patterns for chlorine .

- HPLC-PDA : Assess purity (>95%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .

Q. Supplementary Methods :

- FT-IR : Identify carbonyl stretches (1660–1680 cm⁻¹ for acrylamide, 1700 cm⁻¹ for pyridazinone) .

- TLC : Track reaction progress using silica plates and UV visualization .

Q. What functional groups in this compound are most reactive, and how do they influence synthetic design?

Key Reactive Groups :

- Acrylamide moiety : Susceptible to nucleophilic attack (e.g., by amines or thiols), requiring protection with tert-butyloxycarbonyl (Boc) groups during synthesis .

- Pyridazinone ring : Participates in electrophilic aromatic substitution (e.g., halogenation at the 3-position) .

- 4-Chlorophenyl group : Enhances lipophilicity, influencing solubility in DMSO (>50 mg/mL) for biological assays .

Q. Design Implications :

- Orthogonal protection : Use Boc for acrylamide and trityl for pyridazinone to enable stepwise functionalization .

- Stability testing : Evaluate hydrolytic stability at pH 2–9 to guide formulation for in vivo studies .

Q. How does the presence of thiophene and pyridazinone moieties impact the compound’s physicochemical properties?

Thiophene Effects :

- π-π stacking : Enhances binding to aromatic residues in enzyme active sites (e.g., kinase targets) .

- Solubility : Contributes to moderate aqueous solubility (1–5 mg/mL in PBS) .

Q. Pyridazinone Effects :

Q. What in vitro assays are recommended for preliminary biological activity screening?

Standard Assays :

- Kinase inhibition : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using fluorescence polarization .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Solubility/logP : Use shake-flask method and HPLC to calculate partition coefficients (logP ≈ 2.8) .

Q. Data Interpretation :

Advanced Research Questions

Q. How can structural contradictions between computational modeling and experimental crystallography data be resolved?

Case Example : If DFT-predicted bond angles (e.g., C-N-C in pyridazinone) conflict with X-ray

- Re-evaluate computational parameters : Use higher-level theory (e.g., B3LYP/6-311+G(d,p)) and solvent effects .

- Validate crystal packing effects : Perform Hirshfeld surface analysis to assess intermolecular interactions distorting geometry .

- Cross-validate with NMR : Compare J-coupling constants (³JHH) to confirm rotational barriers .

Q. What strategies mitigate batch-to-batch variability in yield during scale-up synthesis?

Root Causes :

- Inconsistent palladium catalyst activity : Use fresh Pd(OAc)₂ and ligand (XPhos) for coupling steps .

- Moisture-sensitive intermediates : Employ glovebox techniques for acrylamide handling .

Q. Solutions :

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology .

- Process Analytical Technology (PAT) : Implement inline FT-IR to monitor reaction progression in real time .

Q. How to design structure-activity relationship (SAR) studies focusing on the 4-chlorophenyl group?

SAR Approaches :

Q. Key Findings :

Q. What mechanistic insights can be gained from unexpected byproducts during synthesis?

Case Study : Formation of a dimeric byproduct via Michael addition:

- Hypothesis : Acrylamide’s α,β-unsaturated carbonyl reacts with nucleophilic intermediates (e.g., amine side products) .

- Mitigation : Lower reaction temperature (0°C) and reduce amine concentration .

- Characterization : Use LC-MS/MS to identify dimer m/z and propose a reaction pathway .

Q. How to evaluate the compound’s stability under physiological conditions for preclinical development?

Protocol :

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .

- Plasma stability : Test in human plasma (37°C, 1h); quantify parent compound loss using LC-MS .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and assess photodegradation kinetics .

Q. Results :

- Half-life : >6h at pH 7.4 and <2h at pH 1.2, suggesting enteric coating for oral delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.